molecular formula C15H13N5O B2975741 1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide CAS No. 477871-80-0

1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide

Cat. No.: B2975741
CAS No.: 477871-80-0
M. Wt: 279.303
InChI Key: DNDXLTGZQWNZNF-UHFFFAOYSA-N
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Description

1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide is a potent, selective, and ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune response. This compound has emerged as a valuable chemical probe for dissecting the role of IRAK4 in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Its primary research application lies in investigating the pathogenesis of autoimmune diseases, cancer , and inflammatory disorders, where aberrant MyD88/IRAK4 signaling is often implicated. By selectively inhibiting IRAK4's kinase activity, this molecule effectively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, providing a mechanistic tool to study immune cell activation and proliferation. In oncology, research focuses on its potential in targeting oncogenic signaling in hematologic malignancies, particularly in myelodiffuse large B-cell lymphoma (DLBCL) and other cancers driven by MYD88 mutations, which create a dependency on IRAK4 activity. The compound enables researchers to explore therapeutic strategies that disrupt survival signals in tumor cells reliant on chronic B-cell receptor and TLR signaling. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-N-pyridin-3-ylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-11-4-2-6-14(18-11)20-9-13(17-10-20)15(21)19-12-5-3-7-16-8-12/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDXLTGZQWNZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazole and pyridine rings. Common reagents used in these reactions include aldehydes, amines, and nitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce reduced imidazole derivatives .

Scientific Research Applications

1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide)

X77, a well-characterized Mpro inhibitor, shares the imidazole-4-carboxamide core with the target compound but differs in substituents (Figure 1):

  • R1 : X77 has a 4-tert-butylphenyl group, whereas the target compound substitutes this with a 6-methylpyridin-2-yl group.
  • R2: X77 incorporates a cyclohexylamino-oxoethyl chain linked to pyridin-3-yl, while the target compound directly attaches pyridin-3-yl via a carboxamide bond.

Functional Implications :

  • Binding Affinity: X77 forms hydrogen bonds with GLU166 (2.721 Å) and GLY143 (3.202 Å) in Mpro’s active site, achieving a MolDock score of -156.913 and rerank score of -121.296 .
  • Solubility : The tert-butyl group in X77 increases hydrophobicity, whereas the pyridine rings in the target compound could improve aqueous solubility.
Table 1: Structural and Binding Comparison
Feature Target Compound X77 Compound 41
Core Structure Imidazole-4-carboxamide Imidazole-4-carboxamide Pyrrole-2-carboxamide
Key Substituents 6-Methylpyridin-2-yl, pyridin-3-yl 4-tert-butylphenyl, cyclohexylamino-oxoethyl 2-Methylimidazol-4-yl, trifluoromethylpyridine
Docking Score (Mpro) Not reported -156.913 (MolDock) Not tested for Mpro
Hydrogen Bonds Hypothetical: HIS41, GLU166 GLU166, GLY143 N/A
Synthetic Yield Not reported 35% (analog synthesis) 35%

Other Analogs and Derivatives

Compound 41: 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
  • Structural Differences : Replaces the imidazole core with pyrrole and introduces a trifluoromethylpyridine group.
  • Activity : While synthesized in 35% yield, its biological activity against Mpro remains uncharacterized . The trifluoromethyl group may enhance metabolic stability compared to the target compound’s methylpyridine.
(E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine ()
  • Relevance: Shares the pyridin-3-yl motif but lacks the imidazole-carboxamide scaffold. Demonstrated fruity/pear aroma, highlighting the versatility of pyridine derivatives in non-therapeutic applications .

Biological Activity

1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its imidazole core fused with pyridine rings, which are known to enhance biological activity. The molecular formula is C13H12N4OC_{13}H_{12}N_4O, and it has a molecular weight of approximately 244.26 g/mol.

PropertyValue
Molecular FormulaC13H12N4O
Molecular Weight244.26 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and pyridine moieties. For instance, a study evaluating various pyridine derivatives demonstrated significant antiproliferative activity against cancer cell lines such as HeLa and A549, with some derivatives achieving IC50 values as low as 0.021 μM .

Case Study: Antiproliferative Effects

In one notable study, researchers synthesized a series of imidazole derivatives, including those similar to this compound. These compounds were tested against multiple cancer cell lines, revealing that structural modifications significantly impacted their efficacy. The presence of hydroxyl groups and specific substitutions on the pyridine rings were correlated with enhanced activity, suggesting that further optimization could yield more potent derivatives .

Antibacterial Activity

The antibacterial properties of imidazole derivatives have also been extensively studied. Compounds related to this compound exhibited promising antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) reported in the range of 0.5 to 2 μg/mL for some derivatives .

Research Findings on Antibacterial Efficacy

A recent synthesis of related compounds revealed that several exhibited moderate to strong antibacterial activity without significant cytotoxic effects on human cell lines. For instance, one derivative showed an MIC of 0.5 μg/mL against Staphylococcus aureus while maintaining low toxicity in HepG2 cells . This indicates a favorable therapeutic index for these compounds.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with imidazole rings often act as enzyme inhibitors, potentially targeting kinases or other critical enzymes involved in cancer progression.
  • DNA Interaction : The planar structure may facilitate intercalation into DNA, disrupting replication in cancer cells.
  • Membrane Disruption : Some derivatives have shown the ability to disrupt bacterial membranes, leading to cell lysis.

Q & A

Q. What spectroscopic and analytical methods are essential for characterizing the structure of 1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide?

Answer: Key methods include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.35–7.16 ppm in imidazole derivatives ).
    • 13C-NMR confirms carbon backbone and substituent effects (e.g., carbonyl carbons at δ 166–171 ppm in carboxamides ).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ with <2 ppm error ).
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ in carboxamides ).

Q. How is the purity of this compound validated during synthesis?

Answer:

  • HPLC: Achieves >98% purity via reverse-phase chromatography, as demonstrated for structurally related imidazole-4-carboxamides .
  • Melting Point Analysis: Sharp, consistent melting points (e.g., 237–295°C in pyridazine analogs ) indicate homogeneity.
  • Elemental Analysis (CHN): Confirms stoichiometric ratios (e.g., ±0.4% deviation ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of imidazole-4-carboxamide derivatives?

Answer: Key strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in carboxamide formation .
  • Catalyst Use: Pd-based catalysts improve coupling reactions (e.g., Suzuki-Miyaura for pyridyl substituents ).
  • Temperature Control: Reflux conditions (e.g., 80–110°C) balance reactivity and side reactions .
  • Purification Techniques: Gradient column chromatography resolves structurally similar byproducts .

Q. How can contradictory NMR data in structural elucidation be resolved?

Answer:

  • 2D-NMR Techniques:
    • COSY identifies proton-proton correlations (e.g., coupling between imidazole and pyridyl protons ).
    • HSQC/HMBC links carbons to protons, clarifying ambiguous signals (e.g., distinguishing N-methyl vs. aromatic protons ).
  • Isotopic Labeling: 15N/13C labeling aids in tracking nitrogen/carbon environments in heterocycles .

Q. What methodologies are recommended for assessing structure-activity relationships (SAR) of this compound?

Answer:

  • Functional Group Modifications:
    • Vary substituents at the pyridyl or imidazole positions (e.g., electron-withdrawing groups enhance bioactivity in benzimidazole analogs ).
  • Biological Assays:
    • Screen against enzyme targets (e.g., kinase inhibition assays for GSK-3β ).
    • Compare IC50 values across derivatives (Table 1).
  • Computational Modeling:
    • Docking Studies: Predict binding modes (e.g., pyridyl interactions with ATP-binding pockets ).
    • QSAR Models: Correlate logP or Hammett constants with activity .

Q. Table 1. Example SAR Data for Imidazole Derivatives

DerivativeSubstituent (R)IC50 (µM)Reference
5cb (Chlorophenyl)4-Cl0.21
5cp (Phenyl)H0.77
6a (Methyltriazole)CH30.15

Q. How can computational tools aid in predicting metabolic stability or toxicity?

Answer:

  • ADMET Prediction:
    • SwissADME: Estimates logP, bioavailability, and P-glycoprotein substrate potential .
    • ProTox-II: Predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups ).
  • Metabolic Pathway Simulation: CYP450 enzyme models identify likely oxidation sites (e.g., pyridyl N-oxidation ).

Q. What experimental designs address discrepancies in biological activity across studies?

Answer:

  • Standardized Assay Conditions:
    • Use consistent cell lines (e.g., HEK293 for kinase assays ).
    • Normalize data to reference inhibitors (e.g., staurosporine for IC50 comparisons ).
  • Dose-Response Curves: 8-point dilution series improve reproducibility (R² >0.95 ).
  • Orthogonal Validation: Confirm hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide
Reactant of Route 2
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1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide

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